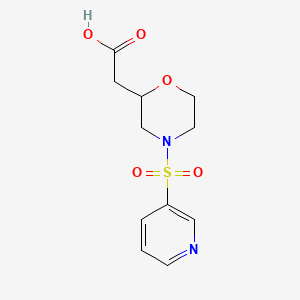![molecular formula C12H13ClFNO5S B7580054 2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. This compound also inhibits the growth and proliferation of cancer cells by inducing apoptosis. In addition, this compound has been shown to reduce the expression of various inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various biological processes. This compound has also been shown to have low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor water solubility, which can affect its bioavailability and limit its use in certain applications. In addition, this compound has a short half-life, which can make it difficult to maintain stable concentrations in vivo.
Future Directions
For research on 2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetics and pharmacodynamics, and exploring its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound.
Synthesis Methods
2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-2-fluoroaniline with morpholine, followed by the addition of chlorosulfonic acid and acetic anhydride. The resulting compound is then treated with sodium hydroxide to produce this compound. The synthesis method of this compound has been optimized to ensure high yields and purity.
Scientific Research Applications
2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested in preclinical studies for its efficacy in treating various types of cancers, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential use in the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
2-[4-(3-chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO5S/c13-9-2-1-3-10(12(9)14)21(18,19)15-4-5-20-8(7-15)6-11(16)17/h1-3,8H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHOIGQFWXZFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=C(C(=CC=C2)Cl)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579989.png)
![2-[4-(2-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579992.png)
![2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579993.png)
![2-[2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579997.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)

![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)

![2-[2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580037.png)
![2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580045.png)
![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580072.png)